molecular formula C24H22N4O3S B2532153 N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105248-31-4

N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No.: B2532153
CAS No.: 1105248-31-4
M. Wt: 446.53
InChI Key: HQPHDBAQSJVONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been involved in the synthesis of novel naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus. This process involves Vilsmeier formylation, leading to derivatives that showed promising antibacterial and antifungal effects. The reactions yielded a variety of heterocyclic moieties through the interaction with C- and N-nucleophiles, highlighting the compound's versatility in creating pharmacologically relevant structures (El-Wahab et al., 2011).

Antibacterial Properties

N-substituted phenyl hydrazines have been cyclized to produce pyrazoline derivatives, which were then tested for their antibacterial activity. This research indicates that specific derivatives demonstrate significant antibacterial activity, offering potential pathways for developing new antibacterial agents (Rani et al., 2015).

Heterocyclic Chemistry

The compound's derivatives have been synthesized and explored for their chemical properties, including their potential in decarboxylative Claisen rearrangement reactions. This highlights the compound's role in advancing the field of heterocyclic chemistry by contributing to the synthesis of heteroaromatic products (Craig et al., 2005).

Novel Derivatives Synthesis

Efforts in synthesizing new derivatives have been successful, including the development of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides. These derivatives have been highlighted for their straightforward synthesis protocol and environmentally friendly characteristics, marking an advancement in the synthesis of complex molecules (Raju et al., 2022).

Photochromic Properties

Research into the photochromic properties of naphthofurans and naphthothiazoles has opened up potential applications in developing photochromic materials. These findings underscore the compound's utility in creating substances that change color under UV light, which could be used in various technological applications (Aiken et al., 2014).

Biological Evaluation

The compound and its derivatives have undergone biological evaluations, including testing against Gram-positive and negative bacteria and fungi. This comprehensive approach to assessing the compound's biological activities underlines its potential in contributing to the discovery of new antimicrobial agents (El-Wahab et al., 2011).

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-22(11-17-7-3-6-16-5-1-2-9-19(16)17)26-24-20-14-32-15-21(20)27-28(24)13-23(30)25-12-18-8-4-10-31-18/h1-10H,11-15H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPHDBAQSJVONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.